

Application Notes and Protocols for SCH-202676 in High-Throughput Screening Assays

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Compound of Interest					
Compound Name:	SCH-202676				
Cat. No.:	B2973088	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676, with the IUPAC name N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, was initially identified as a non-selective, allosteric modulator of a variety of G protein-coupled receptors (GPCRs), including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors. Subsequent research, however, has revealed a critical aspect of its mechanism of action: SCH-202676 is a thiol-reactive compound. Its inhibitory effects on GPCR function can be reversed by the reducing agent dithiothreitol (DTT). This suggests that the observed activity of SCH-202676 may be due to the chemical modification of sulfhydryl groups on the receptor or associated proteins, rather than true allosteric modulation.

These application notes provide detailed protocols for utilizing **SCH-202676** in high-throughput screening (HTS) assays, with a special emphasis on distinguishing between thiol-reactivity and potential allosteric effects. The provided methodologies for biochemical and cell-based assays are designed for a 384-well format, suitable for HTS campaigns.

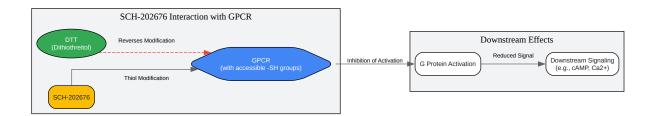
Data Presentation Quantitative Data for SCH-202676

The following table summarizes the available quantitative data for the effects of **SCH-202676** on GPCRs. It is important to note that these values were likely determined in the absence of DTT and therefore may reflect the compound's thiol reactivity.



Receptor Target	Assay Type	Parameter	Value	Effect on Binding Parameters	Reference
Alpha2a- adrenergic Receptor	Radioligand Binding	IC50	0.5 μΜ	Decreased Bmax, slight increase in Kd	[1][2]
Various GPCRs (adenosine, opioid, muscarinic, adrenergic, dopaminergic)	Radioligand Binding	IC50	0.1 - 1.8 μΜ	Not specified	

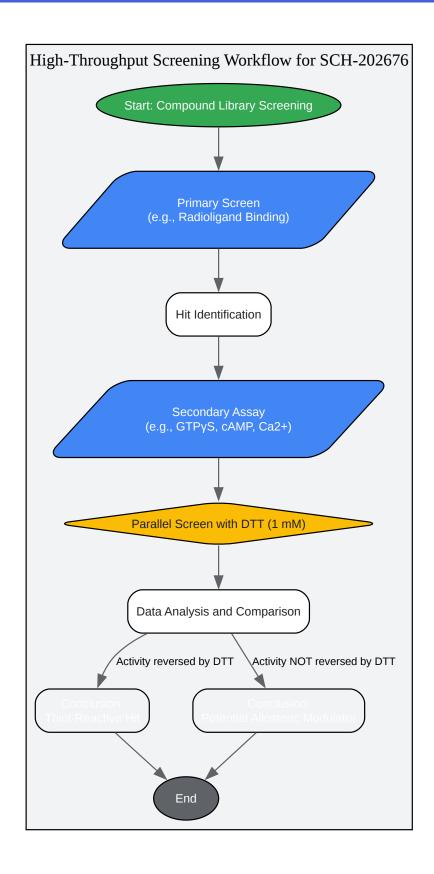
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism of SCH-202676 action via thiol modification of GPCRs.





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References

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- 2. SCH-202676: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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